molecular formula C17H15N3O2S B2414254 (3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-3-yl)methanone CAS No. 1795194-40-9

(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-3-yl)methanone

Cat. No.: B2414254
CAS No.: 1795194-40-9
M. Wt: 325.39
InChI Key: WXJJMVFXETZIKY-UHFFFAOYSA-N
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Description

(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-3-yl)methanone is a synthetically accessible chemical scaffold designed for the inhibition of protein kinases, which are critical regulators of cell proliferation and survival pathways. Compounds featuring azetidine and heteroaromatic systems, such as the 4-methylbenzo[d]thiazole and pyridine moieties present in this molecule, are frequently investigated for their ability to act as ATP-competitive inhibitors by binding to the hinge region of a kinase's catalytic domain [https://www.nature.com/articles/nrd4351]. This specific structural architecture suggests potential for targeting receptor tyrosine kinases and downstream signaling components implicated in oncogenesis. Consequently, its primary research value lies in the development of novel targeted cancer therapies, where it serves as a key intermediate or a lead compound for structure-activity relationship (SAR) studies. Researchers utilize this compound to probe intracellular signal transduction mechanisms, to evaluate its effects on cancer cell viability and apoptosis in vitro, and to assess its efficacy in preclinical models of tumor growth. Its investigation contributes to the broader understanding of kinase dysregulation in disease and the rational design of more potent and selective therapeutic agents.

Properties

IUPAC Name

[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-11-4-2-6-14-15(11)19-17(23-14)22-13-9-20(10-13)16(21)12-5-3-7-18-8-12/h2-8,13H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJJMVFXETZIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. It features an azetidine ring, a thiazole moiety, and a pyridine group, which together suggest various pharmacological properties. Understanding its biological activity is crucial for its potential application in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C17H15N3O2SC_{17}H_{15}N_{3}O_{2}S, with a molecular weight of approximately 325.4 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₇H₁₅N₃O₂S
Molecular Weight325.4 g/mol
CAS Number1795194-40-9

The primary mechanism of action for this compound involves its interaction with specific biological targets, such as enzymes or receptors. The thiazole ring is known for its ability to inhibit tubulin polymerization, which is critical in cancer cell proliferation. This interaction may lead to various biochemical responses that can be exploited for therapeutic purposes.

Antiproliferative Effects

Research indicates that compounds containing the benzothiazole structure often exhibit significant antiproliferative activity against various human cancer cell lines. For instance, derivatives similar to this compound have shown effectiveness in inhibiting cell growth in cancers such as cervical, breast, and colon cancer due to their ability to disrupt microtubule dynamics through tubulin binding .

CNS Activity

The compound has also been evaluated for its central nervous system (CNS) activity. Its lipophilicity and permeability suggest potential use in treating neurological disorders. Preclinical studies have indicated that it may interact favorably within the CNS environment, enhancing its therapeutic profile against conditions such as pain and metabolic disorders .

Case Studies

  • Cancer Cell Lines : In a study evaluating the antiproliferative effects of benzothiazole derivatives, compounds similar to (3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-3-yl)methanone exhibited IC50 values in the low micromolar range against HeLa cells, indicating strong potential as antitumor agents .
  • Metabolic Disorders : Another investigation highlighted the compound's potential in managing metabolic disorders, including obesity and diabetes. The findings suggested that it could modulate pathways involved in metabolic regulation, although further studies are needed to elucidate the exact mechanisms .

Pharmacokinetics

The pharmacokinetic profile of thiazole derivatives suggests moderate solubility in water and better solubility in organic solvents. This characteristic is essential for drug formulation and delivery systems.

Q & A

What synthetic routes are recommended for preparing (3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-3-yl)methanone?

Methodological Answer:
The compound can be synthesized via multi-step reactions involving:

Intermediate Preparation : Reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in DMF under reflux (4–6 hours) to form thiourea intermediates .

Cyclization : Treating the thiourea derivative with formaldehyde and HCl (90–95°C, 4 hours) to cyclize into oxadiazinane or triazinane frameworks, depending on the amine used .

Purification : Recrystallization from ethanol or methanol yields the final product, confirmed via ¹H/¹³C NMR, HRMS, and IR spectroscopy to validate structural integrity .

How can chemoselective reactions be optimized for modifying the azetidine ring?

Advanced Strategy:

  • Reagent Selection : Use alkyl halides or amino acid esters (e.g., methyl thiocarbamate) to target specific reactive sites on the azetidine ring while preserving the benzo[d]thiazol-2-yloxy group .
  • Solvent and Catalyst : Employ polar aprotic solvents (e.g., DMF) with mild bases (K₂CO₃) to enhance selectivity .
  • Monitoring : Track reaction progress via TLC and adjust reaction times (2–4 hours) to minimize side products like thiazolidin-4-one derivatives .

What spectroscopic techniques are critical for characterizing this compound?

Key Methods:

  • ¹H/¹³C NMR : Assign peaks to confirm the azetidine C-O linkage (δ ~3.5–4.5 ppm) and pyridinyl methanone carbonyl (δ ~165–170 ppm) .
  • HRMS : Verify molecular mass with <2 ppm error to distinguish from analogs (e.g., methyl vs. methoxy substituents) .
  • IR Spectroscopy : Identify characteristic stretches (e.g., C=O at ~1720 cm⁻¹, C-S at ~680 cm⁻¹) .

How can contradictory SAR data involving pyridinyl and benzo[d]thiazol groups be resolved?

Analytical Approach:

  • Systematic Substituent Variation : Compare analogs with methoxy, nitro, or halogen substituents to isolate electronic vs. steric effects .
  • Computational Modeling : Use DFT calculations to assess substituent impacts on dipole moments and binding affinities .
  • Biological Assays : Validate hypotheses via in vitro testing (e.g., enzyme inhibition) to correlate structural changes with activity .

How does the methanone group’s electronic configuration influence reactivity?

Mechanistic Insight:

  • Electron-Withdrawing Effect : The pyridinyl methanone carbonyl polarizes the azetidine ring, enhancing susceptibility to nucleophilic attack at the azetidine nitrogen .
  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states in nucleophilic additions, as shown in related methanone derivatives .
  • Dipole Moment Analysis : Excited-state dipole measurements (via solvatochromic shifts) predict reactivity in photoactivated reactions .

What are common side products during synthesis, and how are they identified?

Troubleshooting Guide:

  • Thiourea Oligomers : Formed during incomplete cyclization; detected via HRMS (higher m/z) and removed via column chromatography .
  • Oxidation Byproducts : E.g., sulfoxides from thioether groups; identified by S=O stretches (~1050 cm⁻¹) in IR .
  • Purification : Use gradient elution (ethyl acetate/hexane) to separate isomers or regioirregular products .

What computational methods predict the compound’s bioavailability?

Advanced Modeling:

  • LogP Calculations : Estimate lipophilicity using software (e.g., Schrödinger) to optimize substituents for blood-brain barrier penetration .
  • Molecular Dynamics : Simulate interactions with target proteins (e.g., kinase domains) to prioritize synthesis of high-affinity analogs .

How do solvent polarity and pH affect the compound’s stability?

Experimental Design:

  • Stability Studies : Conduct accelerated degradation tests in buffers (pH 1–10) and solvents (e.g., methanol, acetonitrile) .
  • HPLC Monitoring : Quantify degradation products (e.g., hydrolyzed azetidine) under varying conditions .

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